2-(4-chlorophenyl)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide
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Overview
Description
2-(4-chlorophenyl)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide typically involves multiple steps. One common method includes the reaction of 4-chloroaniline with various reagents to form the intermediate compounds, which are then further reacted to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorine atom on the phenyl ring.
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas for reduction, and nucleophiles like sodium methoxide for substitution. The major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups .
Scientific Research Applications
2-(4-chlorophenyl)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Compared to other oxadiazole derivatives, 2-(4-chlorophenyl)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:
1,2,4-Triazole derivatives: Known for their anticancer properties.
1,3,4-Oxadiazole derivatives: Used in various pharmaceutical applications.
Benzimidazole derivatives: Explored for their anti-inflammatory and anticancer activities .
This compound’s unique structure allows it to interact differently with biological targets, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C23H18ClN3O3 |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H18ClN3O3/c1-29-18-12-8-16(9-13-18)22-26-23(30-27-22)19-4-2-3-5-20(19)25-21(28)14-15-6-10-17(24)11-7-15/h2-13H,14H2,1H3,(H,25,28) |
InChI Key |
OTWRWHWBGAYOQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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